Methanone, phenyl-4-quinazolinyl-
Description
Methanone, phenyl-4-quinazolinyl- is a ketone derivative featuring a phenyl group and a 4-quinazolinyl moiety attached to a carbonyl carbon. Quinazoline, a bicyclic heterocycle with two nitrogen atoms at positions 1 and 3, distinguishes this compound from quinoline-based analogs (e.g., phenyl(quinolin-4-yl)methanone), which contain a single nitrogen in the heterocyclic ring . The structural uniqueness of the quinazoline core contributes to distinct electronic, steric, and pharmacological properties compared to related compounds.
Properties
CAS No. |
55276-35-2 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
phenyl(quinazolin-4-yl)methanone |
InChI |
InChI=1S/C15H10N2O/c18-15(11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-10-17-14/h1-10H |
InChI Key |
NMJSXVGMNJYWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methanone, phenyl-4-quinazolinyl- can be achieved through several methods. One common approach involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution yields the quinazolinone derivatives .
Another method involves the condensation of 2-aminobenzamide with aromatic aldehydes under acidic or basic conditions to form the quinazoline ring system . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Methanone, phenyl-4-quinazolinyl- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and quinazoline amines .
Scientific Research Applications
The compound "Methanone, phenyl-4-quinazolinyl-" is a quinazoline derivative with potential applications in medicinal chemistry, particularly as an anticancer agent. Quinazoline derivatives have a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects .
Scientific Research Applications
Anticancer Properties
Certain quinazoline derivatives, including "Methanone, phenyl-4-quinazolinyl-", have demonstrated efficacy against various cancer cell lines. The mechanism of action often involves disrupting microtubule function, which is essential for cell division and chromosome transport . Microtubules have become an important target for antimitotic anticancer agents .
Cytotoxicity Studies
Two series of 6,7,2′,3′,4′,5′-substituted 2-phenyl-4-quinazolinones and 6,2′,3′,4′,5′-substituted 2,3-dihydro-2-phenyl-4-quinazolinones have been synthesized and evaluated for cytotoxicity against a panel of human tumor cell lines . These cell lines include epidermoid carcinoma of the nasopharynx (KB), lung carcinoma (A-549), ileocecal carcinoma (HCT-8), breast cancer (MCF-7), melanoma (SKMEL-2), ovarian cancer (1A9), glioblastoma (U-87-MG), bone (HOS), P-gp-expressing epidermoid carcinoma of the nasopharynx (KB-VIN), and prostate cancer (PC3) cell lines . Some of these compounds have been found to be potent . Specifically, compounds 55-58 showed strong cytotoxic effects towards a variety of tumor cell lines, with ED50 values ⁇ 1.0 ⁇ g/mL, but 55 was inactive in U-87-MG or HOS cell lines . Notably, 55-58 showed highly selective effects on ovarian cancer (1A9) .
Antiplatelet Activity
Substituted 2-phenyl-4-quinazolinones and 2-phenyl-4-alkoxy-quinazoline compounds have been synthesized, with some demonstrating antiplatelet activity . These compounds could be useful as a therapeutically effective component in a pharmaceutical composition for inhibiting platelet aggregation .
Mechanism of Action
The mechanism of action of methanone, phenyl-4-quinazolinyl- involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Phenyl(quinolin-4-yl)methanone (6b)
- Core Heterocycle: Replaces quinazoline with quinoline (one nitrogen atom instead of two).
- Synthesis: Produced via FeCl₂·4H₂O-catalyzed oxidation of 4-benzylquinoline, yielding 61% as a yellow oil .
b. Methanone, (2-methoxyphenyl)-4-quinazolinyl
- Substituent : A methoxy group at the phenyl ring’s ortho position.
- Impact : Enhances solubility in polar solvents due to the electron-donating methoxy group, which may improve bioavailability in biological systems .
c. 3-Chloroacetyl amino-2-methyl-4-quinazolinone
- Functionalization: Incorporates a chloroacetylated amino group at position 3 of the quinazolinone ring.
- Application : Demonstrates antimicrobial activity, with derivatives showing variable efficacy against bacterial and fungal strains .
d. Tolcapone (3,4-dihydroxy-5-nitro-4′-methylbenzophenone)
- Substituents : Nitro and hydroxyl groups on the phenyl ring.
- Toxicity : Exhibits toxicity in Mycobacterium smegmatis at 10 µmol/L, highlighting the influence of nitro groups on biological activity .
Physical and Spectral Properties
- Melting Points: Quinazolinones (e.g., 3-amino-2-methyl-4-(3H)-quinazolinone) typically exhibit higher melting points (200–250°C) due to hydrogen bonding, whereas phenyl(quinolin-4-yl)methanone is isolated as a low-melting oil .
- Spectroscopy: IR and ¹H NMR data for quinazolinone derivatives confirm N–H stretching (~3200 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹), consistent with analogous structures .
Q & A
Q. What are the established synthetic routes for phenyl-4-quinazolinyl methanone, and how are intermediates characterized?
Phenyl-4-quinazolinyl methanone is typically synthesized via condensation reactions. A common method involves reacting substituted amines with anthranilic acid and benzoyl chloride to form the quinazolin-4-one core, followed by functionalization at the 4-position . Characterization relies on NMR spectroscopy (1H/13C) for confirming regioselectivity and X-ray crystallography (using SHELX or ORTEP-3) to resolve ambiguities in stereochemistry . For example, crystallographic data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural validation .
Q. How is crystallographic data for phenyl-4-quinazolinyl methanone processed to resolve structural ambiguities?
Crystallographic refinement employs SHELXL , which uses least-squares minimization to optimize atomic displacement parameters and handle twinning or disorder . Visualization tools like Mercury CSD aid in analyzing packing motifs and hydrogen-bonding networks, critical for understanding stability and polymorphism . For instance, Mercury’s "Materials Module" can compare intermolecular interactions across analogous quinazoline derivatives .
Advanced Research Questions
Q. What mechanistic insights guide the optimization of quinazolinone synthesis under varying reaction conditions?
Retrosynthetic analysis suggests that electron-deficient aryl groups (e.g., nitro-substituted phenyl) require microwave-assisted synthesis to accelerate cyclization, reducing side products like unreacted anthranilic acid . Kinetic studies using HPLC-MS monitor intermediates, while DFT calculations predict transition states for regioselective ketone formation . For example, substituents at the quinazoline 2-position (e.g., methyl vs. phenyl) influence reaction rates due to steric effects .
Q. How do structural modifications of phenyl-4-quinazolinyl methanone impact its biological activity?
Introducing electron-withdrawing groups (e.g., nitro or chloro) at the phenyl ring enhances binding to target enzymes, as shown in molecular docking studies with anti-inflammatory COX-2 receptors . Comparative IC50 assays reveal that 4-quinazolinyl derivatives with para-substituted phenyl groups exhibit 2–3x higher activity than meta-substituted analogs, likely due to improved hydrophobic interactions .
Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?
Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Variable-temperature NMR (e.g., 298–343 K) can identify dynamic processes, while 2D-COSY clarifies coupling patterns . For bioactivity conflicts, dose-response curve normalization (e.g., using the Hill equation) accounts for batch-to-batch variability in cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
